molecular formula C28H25NO B15249349 4-(4-Ethoxystyryl)-N,N-diphenylaniline

4-(4-Ethoxystyryl)-N,N-diphenylaniline

Cat. No.: B15249349
M. Wt: 391.5 g/mol
InChI Key: PUEGUONXSKLXHC-BUHFOSPRSA-N
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Description

4-(4-Ethoxystyryl)-N,N-diphenylaniline is an organic compound that belongs to the class of styryl derivatives It is characterized by the presence of an ethoxystyryl group attached to an N,N-diphenylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxystyryl)-N,N-diphenylaniline typically involves a multi-step process. One common method is the Heck reaction, which involves the palladium-catalyzed coupling of a halogenated aromatic compound with a styrene derivative. The reaction is usually carried out under classical heating conditions or microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxystyryl)-N,N-diphenylaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(4-Ethoxystyryl)-N,N-diphenylaniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may exert its effects by binding to DNA or proteins, leading to changes in cellular processes such as apoptosis or cell cycle arrest. The compound’s ability to generate reactive oxygen species (ROS) and induce oxidative stress is also a key aspect of its mechanism of action .

Properties

Molecular Formula

C28H25NO

Molecular Weight

391.5 g/mol

IUPAC Name

4-[(E)-2-(4-ethoxyphenyl)ethenyl]-N,N-diphenylaniline

InChI

InChI=1S/C28H25NO/c1-2-30-28-21-17-24(18-22-28)14-13-23-15-19-27(20-16-23)29(25-9-5-3-6-10-25)26-11-7-4-8-12-26/h3-22H,2H2,1H3/b14-13+

InChI Key

PUEGUONXSKLXHC-BUHFOSPRSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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